molecular formula C14H11Cl2NO4S B14486983 (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate CAS No. 63925-19-9

(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate

Cat. No.: B14486983
CAS No.: 63925-19-9
M. Wt: 360.2 g/mol
InChI Key: VUUTYRPYBOCHMD-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features both chlorophenyl and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorobenzene-1-sulfonyl chloride with (4-chlorophenyl)methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The chlorophenyl groups can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonyl chloride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted carbamates.

    Oxidation: Formation of chlorobenzoic acids.

    Reduction: Formation of chlorophenylmethanol derivatives.

    Hydrolysis: Formation of (4-chlorophenyl)methylamine and 4-chlorobenzene-1-sulfonyl chloride.

Scientific Research Applications

(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: A simpler compound with a single chlorine atom attached to a benzene ring.

    4-Chlorobenzene-1-sulfonyl chloride: A precursor in the synthesis of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate.

    (4-Chlorophenyl)methylamine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both chlorophenyl and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

63925-19-9

Molecular Formula

C14H11Cl2NO4S

Molecular Weight

360.2 g/mol

IUPAC Name

(4-chlorophenyl)methyl N-(4-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C14H11Cl2NO4S/c15-11-3-1-10(2-4-11)9-21-14(18)17-22(19,20)13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18)

InChI Key

VUUTYRPYBOCHMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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